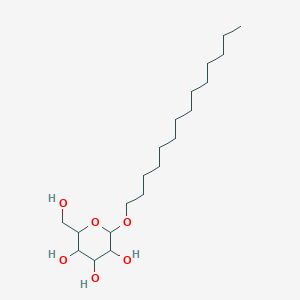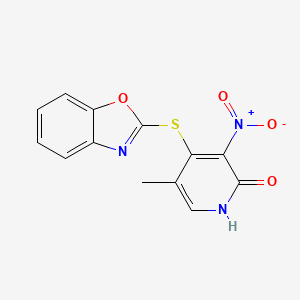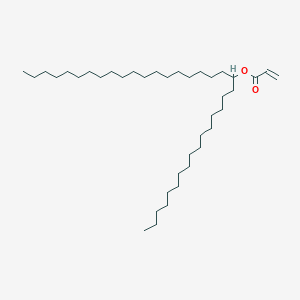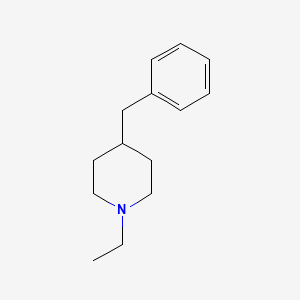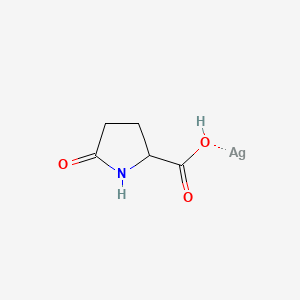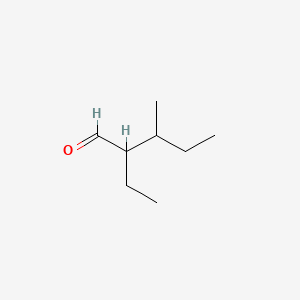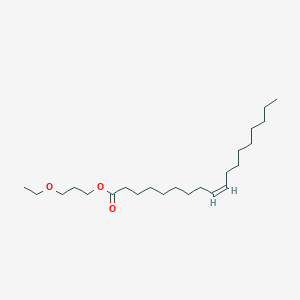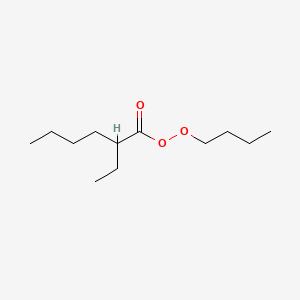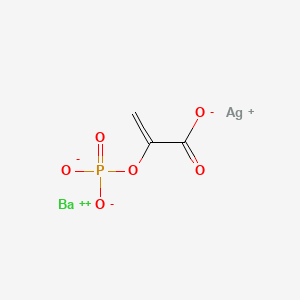
Barium silver 2-(phosphonatooxy)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium silver 2-(phosphonatooxy)acrylate is a chemical compound with the molecular formula C3H2AgBaO6P It is a complex compound that includes barium, silver, and a phosphonatooxy group attached to an acrylate moiety
Métodos De Preparación
The synthesis of barium silver 2-(phosphonatooxy)acrylate involves the reaction of barium and silver salts with 2-(phosphonatooxy)acrylic acid . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in reactors with precise control over the reaction parameters to achieve high yield and purity.
Análisis De Reacciones Químicas
Barium silver 2-(phosphonatooxy)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium and silver.
Reduction: Reduction reactions can alter the oxidation state of the silver ion in the compound.
Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Barium silver 2-(phosphonatooxy)acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is used in the development of advanced materials with specific electrical and optical properties.
Mecanismo De Acción
The mechanism by which barium silver 2-(phosphonatooxy)acrylate exerts its effects involves interactions at the molecular level. The barium and silver ions can interact with various molecular targets, including enzymes and cellular structures. These interactions can lead to changes in the activity of these targets, affecting biological pathways and processes .
Comparación Con Compuestos Similares
Barium silver 2-(phosphonatooxy)acrylate can be compared with other similar compounds, such as:
Barium silver 2-(phosphonatooxy)propanoate: Similar in structure but with a different carbon backbone.
Barium silver 2-(phosphonatooxy)butanoate: Another similar compound with a longer carbon chain. These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their molecular structure.
Propiedades
Número CAS |
923-14-8 |
|---|---|
Fórmula molecular |
C3H2AgBaO6P |
Peso molecular |
410.21 g/mol |
Nombre IUPAC |
silver;barium(2+);2-phosphonatooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.Ag.Ba/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;+1;+2/p-3 |
Clave InChI |
BTTWLCCJBYXNRM-UHFFFAOYSA-K |
SMILES canónico |
C=C(C(=O)[O-])OP(=O)([O-])[O-].[Ag+].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
